molecular formula C14H15N5O2S B2411853 N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide CAS No. 2415463-91-9

N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide

Cat. No.: B2411853
CAS No.: 2415463-91-9
M. Wt: 317.37
InChI Key: QIWOEDKNNBWOKL-UHFFFAOYSA-N
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Description

N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyridazine ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-15-12(20)6-9-7-22-14(16-9)17-13(21)11-5-8-3-2-4-10(8)18-19-11/h5,7H,2-4,6H2,1H3,(H,15,20)(H,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWOEDKNNBWOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)C2=NN=C3CCCC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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